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Compound of Interest

Compound Name: Ormeloxifene

CAS No.: 31477-60-8

Cat. No.: B1677489 Get Quote

Executive Summary
Ormeloxifene (INN), also known as Centchroman, is a non-steroidal Selective Estrogen

Receptor Modulator (SERM) belonging to the benzopyran class. Unlike tamoxifen or raloxifene,

it was developed primarily as a once-weekly oral contraceptive (marketed as Saheli or Chhaya

in India) but has since shown significant potential in oncology (breast, head, and neck cancer)

and dermatology.

This guide analyzes the Improved Process for Ormeloxifene synthesis, contrasting it with the

historical CDRI method to highlight efficiency gains in yield and purity. It also provides a

validated physicochemical profile and a mechanistic overview of its SERM activity.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]
Ormeloxifene is marketed as the hydrochloride salt of the racemic mixture (dl-trans isomers).

While the l-enantiomer (Levormeloxifene) exhibits higher receptor binding affinity, the

racemate is the standard pharmaceutical grade.

Physicochemical Data[3][7]
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Property Value / Description

IUPAC Name

1-{2-[4-(7-methoxy-2,2-dimethyl-3-phenyl-3,4-

dihydro-2H-1-benzopyran-4-

yl)phenoxy]ethyl}pyrrolidine hydrochloride

CAS Number 31477-60-8 (Free Base); 79386-05-3 (HCl)

Molecular Formula C₃₀H₃₅NO₃[1][2][3][4][5] · HCl

Molecular Weight
457.61 g/mol (Free Base); 494.07 g/mol (HCl

Salt)

Appearance White to off-white crystalline powder

Melting Point 168 – 171 °C (HCl salt)

Solubility
Insoluble in water; Soluble in chloroform,

methanol, ethanol; Sparingly soluble in acetone.

pKa ~9.6 (Tertiary amine of pyrrolidine ring)

Stereochemistry
trans-configuration (3,4-trans); Marketed as dl-

racemate.

Synthetic Pathways: The Improved Process
Historically, the Central Drug Research Institute (CDRI) synthesized Ormeloxifene via a

Pechmann condensation of resorcinol derivatives to form a coumarin, followed by Grignard

reactions. However, this route suffered from low overall yields (~30%) and difficult purification.

The Improved Process (Umareddy et al., 2015) utilizes a chroman-4-one intermediate, offering

higher yields and purity. This method is the focus of this protocol.

Retrosynthetic Analysis
The synthesis disconnects at the C3-C4 bond of the chroman ring and the ether linkage of the

side chain.

Core Formation: Construction of the 2,2-dimethyl-3-phenylchroman skeleton via a chroman-

4-one.[2]
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Functionalization: Introduction of the phenol moiety at C4.

Side Chain Attachment: Alkylation of the phenol with 1-(2-chloroethyl)pyrrolidine.

Synthesis Workflow Visualization

Phenylacetic Acid + Acetone
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Figure 1: The Improved Synthetic Pathway for Ormeloxifene (Centchroman), bypassing the

low-yield coumarin route.
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Detailed Experimental Protocol
Stage 1: Synthesis of 3-Methyl-2-phenyl-but-2-enoic acid
(Compound 7)[2]

Reagents: Phenylacetic acid (1.0 eq), i-PrMgCl (2.0 eq, 2M in THF), Acetone (1.5 eq).[6]

Procedure:

Dissolve phenylacetic acid in dry THF under N₂ atmosphere.

Add i-PrMgCl slowly at room temperature (RT) and stir at 40°C for 1 hour.

Add acetone dropwise and continue stirring at 40°C.

Quench: Acidify with 15% HCl. Extract with Dichloromethane (DCM).[2]

Dehydration: Treat the crude hydroxy-acid with conc. H₂SO₂ to effect dehydration.

Yield: ~85% (Off-white solid).

Stage 2: Cyclization to Chroman-4-one (Compound 8)
Reagents: Compound 7, 3-methoxyphenol, Polyphosphoric Acid (PPA).[2]

Procedure:

Mix Compound 7 and 3-methoxyphenol with PPA.[2]

Heat to 60-65°C for 4 hours.

Quench with ice water and extract with ethyl acetate.

Mechanism: Intermolecular acylation followed by Friedel-Crafts alkylation/cyclization.

Stage 3: Reduction to Chromene (Compound 4)
Reagents: Lithium Aluminum Hydride (LAH), THF.

Procedure:
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Reduce the ketone (Compound 8) using LAH in refluxing THF.

The intermediate alcohol undergoes dehydration (often spontaneous or acid-assisted) to

form the 2H-chromene double bond.

Product: 7-Methoxy-2,2-dimethyl-3-phenyl-2H-chromene.

Stage 4: Coupling and Side Chain Attachment
Method A (Direct Coupling - CDRI Original): React Chromene (4) directly with N-

(pyrrolidino)ethoxy benzene using anhydrous AlCl₃. This is convergent but often lower

yielding.

Method B (Stepwise - Recommended):

React Chromene (4) with Phenol (AlCl₃/Benzene) to yield the 4-(4-hydroxyphenyl)

intermediate.

Alkylate the phenolic hydroxyl with 1-(2-chloroethyl)pyrrolidine hydrochloride in the

presence of K₂CO₃ in acetone/DMF.

Convert to HCl salt using ethanolic HCl.

Pharmacological Context: Mechanism of Action
Ormeloxifene acts as a SERM with a unique "weak estrogen / strong anti-estrogen" profile

depending on the tissue.

Uterus (Antiestrogenic): Increases motility of the fallopian tubes (tubal transport) and creates

an asynchronous endometrial environment, preventing implantation of the blastocyst. It does

not inhibit ovulation, maintaining natural hormonal rhythms.

Bone (Estrogenic): Agonist activity preserves bone mineral density (similar to Raloxifene).[1]

Breast (Antiestrogenic): Inhibits estrogen-dependent proliferation, making it a candidate for

breast cancer therapy.
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Figure 2: Tissue-selective mechanism of action (SERM) profile of Ormeloxifene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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